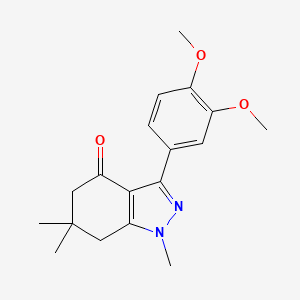

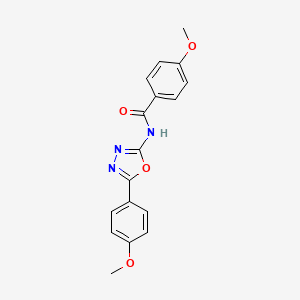

Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate” is a chemical compound, likely used in research or industrial applications. It’s important to note that the information available is limited and may not fully describe the compound you’re interested in .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “tert-Butyl 4-(phenylamino)piperidine-1-carboxylate” have been mentioned in the context of synthesis routes used in illicit fentanyl manufacture .Physical And Chemical Properties Analysis

For “tert-Butyl 1,4-diazepane-1-carboxylate”, a similar compound, the molecular weight is 200.28 g/mol, the density is 1.0±0.1 g/cm3, the boiling point is 277.9±23.0 °C at 760 mmHg, and the flash point is 121.9±22.6 °C .Scientific Research Applications

Synthesis and Key Intermediate Utilization

Tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate is a compound of interest due to its utility in the synthesis of various pharmacologically active molecules. For instance, a practical synthesis route for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, was established to support multikilogram production. This synthesis involves the construction of the chiral 1,4-diazepane via intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropanol derivatives (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Building Blocks for Synthetic Chemistry

Tert-butyl phenylazocarboxylates, closely related to this compound, have been identified as versatile building blocks for synthetic organic chemistry. Their usage facilitates nucleophilic substitutions and radical reactions, enhancing the modification capabilities of the benzene ring. This adaptability is crucial for synthesizing a wide array of chemical compounds, including azocarboxamides through the interaction with aliphatic amines (Jasch, Höfling, & Heinrich, 2012).

Photophysical Properties and Spectral Analysis

The compound and its derivatives have been studied for their photophysical properties, highlighting their potential in various applications, including as photolabile tags or in the development of new materials with specific optical characteristics. For example, porphyrazines with annulated diazepine rings have been synthesized, demonstrating unique solvent effects on their spectral properties, which could have implications for their use in photodynamic therapy or as components in optoelectronic devices (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).

Novel Molecular Scaffolds and Dipeptidomimetics

Research into the synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics has provided insights into novel molecular scaffolds. These compounds serve as conformationally restricted mimetics capable of reproducing biologically relevant topologies. Such scaffolds could be instrumental in the design of new peptides or peptide-based therapeutics with improved stability and efficacy (Weitz, Pellegrini, Mierke, & Chorev, 1997).

properties

IUPAC Name |

tert-butyl 7-phenyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-12-11-17-10-9-14(18)13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWXTRAEXJUHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2752259.png)

![tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2752260.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2752261.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2752265.png)

![2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid](/img/structure/B2752268.png)